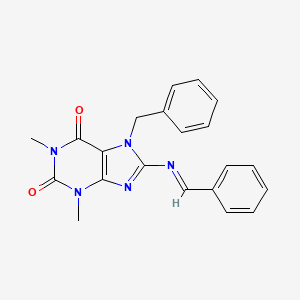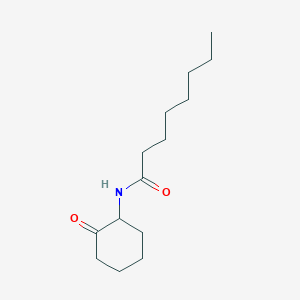
7-Benzyl-8-(benzylideneamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzyl-8-(benzylideneamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the class of xanthine derivatives. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant properties. This particular compound is of interest due to its potential biological activities and applications in scientific research.
Métodos De Preparación
The synthesis of 7-Benzyl-8-(benzylideneamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves the treatment of 1,3-dimethyl-5,6-diaminouracil with benzaldehyde. The reaction proceeds through the formation of an intermediate 5-benzylideneamino compound, which upon further heating with benzaldehyde, yields the desired product
Análisis De Reacciones Químicas
7-Benzyl-8-(benzylideneamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
7-Benzyl-8-(benzylideneamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other xanthine derivatives and related compounds.
Industry: The compound’s derivatives may have applications in the development of pharmaceuticals and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 7-Benzyl-8-(benzylideneamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound has been shown to inhibit the proliferation of certain cancer cell lines and modulate cytokine production . The exact molecular pathways involved are still under investigation, but it is believed to affect signaling pathways related to cell growth and immune response.
Comparación Con Compuestos Similares
Similar compounds to 7-Benzyl-8-(benzylideneamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione include other xanthine derivatives such as:
Theobromine: A natural xanthine found in cocoa, known for its stimulant properties.
Theophylline: Another natural xanthine used in the treatment of respiratory diseases.
Caffeine: A well-known stimulant found in coffee and tea.
Compared to these natural xanthines, this compound is unique due to its synthetic origin and specific structural modifications, which may confer distinct biological activities and potential therapeutic applications .
Propiedades
Número CAS |
478253-54-2 |
|---|---|
Fórmula molecular |
C21H19N5O2 |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
7-benzyl-8-[(E)-benzylideneamino]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H19N5O2/c1-24-18-17(19(27)25(2)21(24)28)26(14-16-11-7-4-8-12-16)20(23-18)22-13-15-9-5-3-6-10-15/h3-13H,14H2,1-2H3/b22-13+ |
Clave InChI |
OVFASYWMPJPDPB-LPYMAVHISA-N |
SMILES isomérico |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)/N=C/C3=CC=CC=C3)CC4=CC=CC=C4 |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N=CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide;hydrate](/img/structure/B12046024.png)

![6-Chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide, AldrichCPR](/img/structure/B12046031.png)


![N'-[(E)-2-furylmethylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B12046064.png)


![[9-Bromo-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methoxyphenyl)methanone](/img/structure/B12046082.png)



